5-(Chloromethyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXJVXOFKHZTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloromethyl Imidazo 1,2 a Pyridine and Its Structural Analogues
Strategic Approaches to Imidazo[1,2-a]pyridine (B132010) Core Construction
The construction of the imidazo[1,2-a]pyridine core predominantly relies on the versatile chemistry of 2-aminopyridine precursors. These strategies involve the formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) ring.
The most prevalent and historically significant approach to the imidazo[1,2-a]pyridine core involves the condensation of substituted 2-aminopyridines with various reagents that provide the remaining carbon atoms of the imidazole ring.
The classical and still widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. bio-conferences.orgnih.gov This reaction, first reported by Tschitschibabin, initially involves the alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring. bio-conferences.orgnih.gov
This method is versatile, but its primary limitation is the availability and lachrymatory nature of the α-halocarbonyl compounds. nih.gov To circumvent the direct use of these reagents, in-situ generation of α-haloketones has been developed. For instance, α-bromoketones can be formed from ketones using reagents like bromine, copper(II) bromide, or N-bromosuccinimide. nih.gov A specific example is the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine, a structural analogue, which is prepared by reacting 2-aminopyridine with 1,3-dichloroacetone. jmchemsci.com
| Reagent 1 | Reagent 2 | Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | 1,3-Dichloroacetone | 1,2-Dimethoxyethane, room temp. | 2-(Chloromethyl)imidazo[1,2-a]pyridine | jmchemsci.com |
| 2-Aminopyridine | α-Bromo/chloroketones | No catalyst, no solvent, 60 °C | Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines | Bromoacetophenones | DMF, K2CO3, room temp. | Substituted Imidazo[1,2-a]pyridines | nih.govacs.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. mdpi.com The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. bio-conferences.orgmdpi.com
The GBB reaction is often catalyzed by Lewis or Brønsted acids, such as scandium triflate or perchloric acid. nih.govbeilstein-journals.org The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyridine core by simply changing the starting components. beilstein-journals.org This methodology has become one of the most common and efficient ways to synthesize libraries of imidazo[1,2-a]pyridine derivatives. mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |
| 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO4 | Substituted imidazo[1,2-a]pyridine | beilstein-journals.org |
| 2-Azidobenzaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | Ammonium chloride | Azide-functionalized imidazo[1,2-a]pyridine | mdpi.com |
Tandem, or cascade, reactions provide an elegant pathway to construct the imidazo[1,2-a]pyridine ring system in a one-pot process, minimizing waste and purification steps. These sequences often involve an initial reaction to form an intermediate that subsequently undergoes an intramolecular cyclization.
One such approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes. This process proceeds through a cascade of inter- and intramolecular double aza-Michael additions at room temperature without the need for a specific reagent. researchgate.net Another example is the combination of the GBB reaction with other transformations, like the Ugi reaction, to create more complex, peptidomimetic structures containing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.gov
| Reactants | Key Features | Product | Reference |
| 2-Aminopyridines and MBH acetates of nitroalkenes | One-pot, room temperature, reagent-free, cascade inter-intramolecular double aza-Michael addition | Functionalized imidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridine, aldehyde, isocyanide (GBB) followed by Ugi reaction components | Tandem GBB and Ugi reactions | Imidazo[1,2-a]pyridine-containing peptidomimetics | beilstein-journals.org |
Oxidative coupling reactions have emerged as a powerful tool for C-N and C-C bond formation in the synthesis of imidazo[1,2-a]pyridines. These methods often utilize a metal catalyst and an oxidant to facilitate the cyclization.
Copper-catalyzed protocols are common, for instance, in the one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This reaction is believed to proceed through a Michael addition followed by oxidative cyclization. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones. organic-chemistry.org Iodine-mediated oxidative cross-coupling of 2-aminopyridines with terminal alkynes also provides a metal-free route to the imidazo[1,2-a]pyridine core. researchgate.net Furthermore, palladium-catalyzed direct oxidative C-H/C-H coupling between imidazo[1,2-a]pyridines and other heterocycles like thiophenes or furans has been developed to synthesize more complex, functional molecules. thieme-connect.com
| Reactants | Catalyst/Mediator | Oxidant | Key Process | Reference |
| 2-Aminopyridines and Nitroolefins | Copper(I) bromide | Air | Michael addition, intramolecular nucleophilic addition | organic-chemistry.org |
| 2-Aminopyridines and Acetophenones | Copper(I) iodide | Air | Aerobic oxidative synthesis | organic-chemistry.org |
| 2-Aminopyridine and Aromatic Terminal Alkynes | Iodine | - | Metal-free oxidative cross-coupling | researchgate.net |
| Imidazo[1,2-a]pyridines and Thiophenes/Furans | Palladium acetate | Silver(I) carbonate | Direct oxidative C-H/C-H coupling | thieme-connect.com |
In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines. These protocols often utilize alternative energy sources like microwave or ultrasound irradiation, or employ water as a solvent. acs.orgthieme-connect.com
A notable example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient conditions, which provides quantitative yields in minutes on a gram scale. rsc.org Another approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones at 60°C without any catalyst or solvent. bio-conferences.org Ultrasound-assisted synthesis in water using a KI/tert-butyl hydroperoxide system for the C-H functionalization of ketones also represents a green and efficient method. thieme-connect.com
| Reactants | Conditions | Key Features | Reference |
| N-Propargylpyridinium bromides | NaOH, Water, Room temperature | Rapid, quantitative yield, metal-free, ambient conditions | rsc.org |
| 2-Aminopyridines and Halogenoesters | Reflux in ethanol | Catalyst-free, eco-friendly | nih.govacs.org |
| 2-Aminopyridines and Ketones | KI/tert-butyl hydroperoxide, Water, Ultrasound | Green solvent, metal-free, mild conditions | thieme-connect.com |
| 2-Aminopyridine and Acetophenone | [Bmim]Br3, Na2CO3, Solvent-free | Environmentally benign, simple methodology | nih.gov |
Cycloaddition Reactions for Fused Ring Systems
Cycloaddition reactions offer a powerful and efficient pathway to construct the fused imidazo[1,2-a]pyridine ring system. These reactions typically involve the formation of the imidazole ring by reacting a pyridine derivative with a suitable partner.
One notable approach is the 1,3-dipolar cycloaddition . In this method, a pyridinium ylide, generated in situ, acts as a 1,3-dipole that reacts with a dipolarophile. For instance, the reaction of α-azido ketones with pyridinium ylides, mediated by a copper(II) acetate and triethylamine system, regioselectively yields imidazo[1,2-a]pyridines. thieme-connect.com This transformation proceeds under mild, aerobic conditions. Another example involves a one-pot reaction between pyridine, 2-bromo-1-phenylethan-1-one, and thiocyanate, which affords the fused imidazopyridine through a 1,3-dipolar cycloaddition mechanism, facilitated by a magnetically separable catalyst.
A [4+1] cycloaddition strategy has also been reported. An efficient iodine-catalyzed, one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide produces imidazo[1,2-a]pyridine derivatives in good yields at room temperature. rsc.org The reaction proceeds via an in situ generated imine from the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.org Higher-order cycloadditions, such as the (8+2) cycloaddition, represent a versatile tool for creating complex cyclic structures, including those containing the imidazo[1,2-a]pyridine core. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Outcome |
| 1,3-Dipolar Cycloaddition | α-Azido ketones, Pyridinium ylides | Cu(OAc)₂, Et₃N, CH₂Cl₂, air | Regioselective synthesis of imidazo[1,2-a]pyridines thieme-connect.com |
| 1,3-Dipolar Cycloaddition | Pyridine, 2-bromo-1-phenylethan-1-one, Thiocyanate | Basic ionic liquid-supported magnetic nanoparticles, 125 °C | Fused imidazopyridines in excellent yields (93-98%) |
| [4+1] Cycloaddition | Aryl aldehyde, 2-Aminopyridine, tert-Butyl isocyanide | Iodine, Room Temperature | Imidazo[1,2-a]pyridine derivatives rsc.org |
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold, offering high efficiency, broad substrate scope, and mild reaction conditions. rsc.orgresearchgate.net Catalysts based on copper, palladium, and rhodium are prominently featured in these methodologies.
Copper-catalyzed reactions are widely employed. A three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by copper(I) iodide (CuI), provides an efficient route to the core structure. nih.gov The addition of a co-catalyst like NaHSO₄·SiO₂ can significantly improve product yields. nih.gov Copper catalysts also facilitate aerobic oxidative cyclization reactions; for example, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones or cinnamaldehyde derivatives can be achieved using copper catalysts under aerobic conditions. nih.govorganic-chemistry.org
Palladium-catalyzed reactions , such as the Sonogashira coupling, have been used to create highly functionalized imidazo[1,2-a]pyridines. nih.gov These methods allow for the introduction of various substituents onto the heterocyclic core. Both copper(I) and palladium(II) have been shown to mediate the synthesis of these heterocycles from readily available starting materials under mild conditions, with the catalyst choice influencing the functional group present in the final product (e.g., carbonyl with copper, vinyl with palladium). thieme-connect.com
Rhodium-catalyzed reactions are utilized for dehydrogenative annulation processes, enabling the construction of more complex fused systems starting from 2-aryl-imidazo[1,2-a]pyridines. researchgate.net These reactions proceed via C-H bond activation, demonstrating the power of transition metals to facilitate challenging transformations. researchgate.net
| Metal Catalyst | Reaction Type | Key Reactants | Noteworthy Features |
| Copper (Cu) | Three-component domino reaction | Aldehydes, 2-Aminopyridines, Terminal alkynes | High to excellent yields with CuI-NaHSO₄·SiO₂ catalyst system nih.govorganic-chemistry.org |
| Copper (Cu) | Aerobic oxidative cyclization | 2-Aminopyridines, Acetophenones/Cinnamaldehydes | Tolerant of a broad range of functional groups nih.govorganic-chemistry.org |
| Palladium (Pd) | Sonogashira coupling | Bromo-substituted imidazo[1,2-a]pyridines, Terminal alkynes | Allows for synthesis of highly functionalized derivatives nih.gov |
| Rhodium (Rh) | Dehydrogenative annulation | 2-Aryl-imidazo[1,2-a]pyridines, Maleimides | Proceeds via C-H bond activation to build complex fused rings researchgate.net |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry and continuous synthesis techniques are emerging as powerful platforms for the production of imidazo[1,2-a]pyridines, offering advantages such as enhanced safety, improved reaction control, and potential for automation and scalability.
An automated, continuous flow synthesis of imidazo[1,2-a]pyridine derivatives has been developed. researchgate.net This process involves an acid-catalyzed condensation followed by thermal cyclization. The integration of flow synthesis with automated purification allows for the rapid generation of compound libraries. Microwave-assisted continuous-flow organic synthesis (MACOS) has also been applied, for example, in performing a key Heck reaction step in a multi-step synthesis, demonstrating the synergy between microwave irradiation and flow processing to accelerate reaction rates. researchgate.net These advanced techniques streamline the synthetic process, reducing manual handling and enabling more efficient production cycles. researchgate.net
Regioselective Functionalization for Chloromethyl Group Introduction at Position 5
The introduction of a chloromethyl group specifically at the C5 position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target compound. The electronic properties of the bicyclic system typically favor electrophilic substitution at the C3 position, making regioselective functionalization at C5 a significant challenge that requires carefully designed strategies. rsc.org
Direct Halogenomethylation Strategies
Directly introducing a chloromethyl group onto the pre-formed imidazo[1,2-a]pyridine scaffold at the C5 position is challenging due to the inherent reactivity of the ring system. While direct chloromethylation at the 2-position of 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde has been achieved using formaldehyde and hydrochloric acid, similar direct C5-halogenomethylation is less commonly reported. evitachem.com
Recent advances in photoredox catalysis have opened new avenues for C-H functionalization. A visible light-induced method for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides has been developed, suggesting that radical-based approaches could potentially be adapted for direct C5-halogenomethylation. nih.gov However, achieving high regioselectivity for the C5 position over other sites like C3 remains a primary obstacle in direct functionalization approaches.
Synthetic Routes via Precursor Modification and Transformation
A more reliable and controllable strategy for introducing a chloromethyl group at the C5 position involves the modification of a precursor that is already functionalized at the target site. This multi-step approach allows for precise regiochemical control.
The synthesis begins with the construction of an imidazo[1,2-a]pyridine derivative bearing a suitable functional group at the C5 position, such as a hydroxyl, carboxyl, or hydroxymethyl group. This can be accomplished by using a appropriately substituted 2-aminopyridine (e.g., 6-substituted-2-aminopyridine) in one of the standard ring-forming reactions.
Once the C5-functionalized precursor is obtained, the functional group can be transformed into the desired chloromethyl group. For example:
From a hydroxymethyl group: A 5-(hydroxymethyl)imidazo[1,2-a]pyridine intermediate can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl moiety into a chloro group.
From a carboxylic acid group: A 5-carboxy-imidazo[1,2-a]pyridine intermediate can first be reduced to the corresponding 5-hydroxymethyl derivative using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by chlorination as described above.
This precursor modification pathway, while longer, provides an unambiguous route to 5-(Chloromethyl)imidazo[1,2-a]pyridine by circumventing the regioselectivity issues associated with direct C-H functionalization of the parent heterocycle. A known synthesis of the isomeric 2-(chloromethyl)imidazo[1,2-a]pyridine utilizes the reaction of 2-aminopyridine with 1,3-dichloroacetone, highlighting a strategy where a key fragment already contains the chloromethyl precursor. jmchemsci.com A similar approach using a C6-substituted 2-aminopyridine could potentially direct functionalization to the C5 position of the final product.
| Precursor Functional Group at C5 | Transformation Step | Reagents | Product |
| -CH₂OH (Hydroxymethyl) | Chlorination | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | -CH₂Cl (Chloromethyl) |
| -COOH (Carboxyl) | 1. Reduction | Lithium aluminum hydride (LiAlH₄) | -CH₂OH (Hydroxymethyl) |
| 2. Chlorination | Thionyl chloride (SOCl₂) | -CH₂Cl (Chloromethyl) |
Reactivity and Derivatization Chemistry of 5 Chloromethyl Imidazo 1,2 a Pyridine
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom in the 5-(chloromethyl) group is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups at the 5-position of the imidazo[1,2-a]pyridine (B132010) ring.
One common transformation is the reaction with nitrogen nucleophiles. For instance, primary and secondary amines can displace the chloride to form the corresponding 5-(aminomethyl)imidazo[1,2-a]pyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also be employed to synthesize 5-(alkoxymethyl)- and 5-(phenoxymethyl)imidazo[1,2-a]pyridine derivatives, respectively. Similarly, sulfur nucleophiles like thiols and thiophenols react to yield 5-(thiomethyl)imidazo[1,2-a]pyridines.
Electrophilic and Radical Functionalization of the Imidazo[1,2-a]pyridine Nucleus
The imidazo[1,2-a]pyridine ring system is electron-rich and thus amenable to electrophilic substitution reactions. The most reactive position for electrophilic attack is generally the C3 position, followed by the C7 and C5 positions. While the presence of the chloromethyl group at C5 can influence the regioselectivity, functionalization at other positions of the heterocyclic core is still achievable.
Halogenation, nitration, and Friedel-Crafts reactions are common electrophilic substitutions performed on the imidazo[1,2-a]pyridine nucleus. For example, direct fluorination at the C3 position has been achieved using reagents like Selectfluor. acs.org
Radical reactions also provide a powerful tool for the functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org Visible light-induced methods have gained prominence for C-H functionalization, allowing for the introduction of various groups under mild conditions. nih.govnih.govmdpi.com For instance, trifluoromethylation and other alkylation reactions at the C3 position have been successfully demonstrated. nih.govmdpi.com While much of the research has focused on C3 functionalization, methods for C5 alkylation have also been developed. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Extended Chemical Architectures
Metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules. While the chloromethyl group itself is not typically used directly in standard cross-coupling reactions like Suzuki or Heck couplings, it can be converted to other functionalities that are. For example, the chloromethyl group can be transformed into a boronic ester or a stannane, which can then participate in palladium-catalyzed cross-coupling reactions to form C-C bonds with various aryl or vinyl halides.
Furthermore, the imidazo[1,2-a]pyridine core can be functionalized with halogens at other positions (e.g., C3, C6, C8), which can then serve as handles for metal-catalyzed cross-coupling reactions. researchgate.net This allows for the synthesis of extended chemical architectures by connecting the imidazo[1,2-a]pyridine scaffold to other aromatic or heterocyclic systems.
Transformation of the Chloromethyl Group into Diverse Functionalities (e.g., Nitriles, Alcohols, Amines)
The versatility of the 5-(chloromethyl) group lies in its ability to be converted into a wide array of other functional groups.
Nitriles: The chloromethyl group can be readily converted to a cyanomethyl group by reaction with a cyanide salt, such as sodium or potassium cyanide. This introduces a nitrile functionality, which is a valuable precursor for the synthesis of carboxylic acids, amides, and amines.
Alcohols: Hydrolysis of the chloromethyl group, typically under basic conditions, yields the corresponding 5-(hydroxymethyl)imidazo[1,2-a]pyridine. This introduces a primary alcohol, which can be further oxidized to an aldehyde or a carboxylic acid.
Amines: As mentioned in section 3.1, reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of 5-(aminomethyl)imidazo[1,2-a]pyridines. The Gabriel synthesis, involving reaction with potassium phthalimide (B116566) followed by hydrolysis, provides a classic method for preparing the primary amine.
The following table summarizes some common transformations of the chloromethyl group:
| Reagent(s) | Product Functional Group |
| KCN, DMSO | Nitrile (-CH₂CN) |
| NaOH, H₂O | Alcohol (-CH₂OH) |
| NH₃ | Primary Amine (-CH₂NH₂) |
| RNH₂ | Secondary Amine (-CH₂NHR) |
| R₂NH | Tertiary Amine (-CH₂NR₂) |
| NaN₃ | Azide (-CH₂N₃) |
| NaSR | Thioether (-CH₂SR) |
| NaOR | Ether (-CH₂OR) |
These transformations significantly expand the synthetic utility of 5-(chloromethyl)imidazo[1,2-a]pyridine, allowing for the introduction of a wide range of functionalities for further derivatization or for modulating the biological activity of the resulting compounds.
Cascade and Multi-Component Reactions Utilizing this compound as a Building Block
Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot by combining three or more reactants. rsc.orgnih.gov The imidazo[1,2-a]pyridine scaffold is often synthesized and functionalized using such methods. beilstein-journals.orgmdpi.comnih.govnih.govsciforum.netresearchgate.net
While direct participation of this compound in a cascade or MCR is less commonly reported, its derivatives are valuable substrates. For example, the corresponding aldehyde, obtained by oxidation of the 5-(hydroxymethyl) derivative, can be a key component in MCRs like the Groebke–Blackburn–Bienaymé reaction to generate more complex and diverse imidazo[1,2-a]pyridine-based structures. mdpi.comsciforum.net
Furthermore, the development of novel cascade reactions involving functionalized imidazo[1,2-a]pyridines is an active area of research. nih.govrsc.org These reactions offer a streamlined approach to building molecular complexity and accessing novel chemical space around the imidazo[1,2-a]pyridine core.
Advanced Spectroscopic and Structural Characterization Techniques
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
The photophysical properties of imidazo[1,2-a]pyridine (B132010) and its derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. Electronic absorption and emission spectroscopy are fundamental techniques employed to characterize the interaction of these molecules with light, providing insights into their electronic structure and excited-state dynamics.
The imidazo[1,2-a]pyridine core is a fluorescent scaffold, and its absorption and emission characteristics are highly sensitive to the nature and position of substituents on the bicyclic ring system. ijrpr.com Generally, these compounds exhibit strong absorption in the ultraviolet (UV) region and emit in the violet-blue portion of the electromagnetic spectrum. ijrpr.com The introduction of various functional groups can significantly modulate the electronic transitions, leading to a fine-tuning of their photophysical properties. tandfonline.com
Research has shown that the substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the absorption maxima (λabs), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yield (ΦF). For instance, the introduction of aryl groups at the C2 position is a common strategy to extend the π-conjugation, which often results in a bathochromic (red) shift in both the absorption and emission spectra. ijrpr.comrsc.org
The electronic properties of the substituents are also a key determinant of the photophysical behavior. Electron-donating groups (EDGs) tend to increase the fluorescence quantum yield, while electron-withdrawing groups (EWGs) often lead to a decrease in emission intensity. ijrpr.com This effect is attributed to the modulation of the intramolecular charge transfer (ICT) character of the excited state. nih.gov In some cases, compounds with specific substitutions, such as a 2-(2'-hydroxyphenyl) group, can undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and dual fluorescence. tandfonline.comrsc.org
A systematic study on a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores demonstrates the tunability of their photophysical properties. In this series, the nature of the substituent at the C6 position and the bridging π-conjugated system were varied. The collected data, presented in the table below, highlights how strategic functionalization can be used to control the absorption and emission characteristics, as well as the efficiency of the fluorescence process. nih.gov
| Compound | Substituent (X) | λ_abs [nm] (ε [M⁻¹cm⁻¹]) | λ_em [nm] | Φ_F | Stokes Shift [cm⁻¹] |
|---|---|---|---|---|---|
| 4a | -H | 316 (5.9 x 10⁴) | 370 | 0.45 | 4700 |
| 4b | -CH₃ | 328 (6.8 x 10⁴) | 382 | 0.51 | 4400 |
| 4c | -NPh₂ | 388 (8.9 x 10⁴) | 458 | 0.33 | 3900 |
| 4d | -C₆H₄-p-OCH₃ | 336 (7.9 x 10⁴) | 390 | 0.48 | 4200 |
| 4e | -C₆H₃-3,5-(tBu)₂ | 320 (7.1 x 10⁴) | 374 | 0.49 | 4600 |
| 5a | -H | 314 (4.7 x 10⁴) | 368 | 0.39 | 4700 |
| 5b | -CH₃ | 326 (5.2 x 10⁴) | 380 | 0.42 | 4500 |
| 5c | -NPh₂ | 386 (6.9 x 10⁴) | 460 | 0.17 | 4100 |
| 5d | -C₆H₄-p-OCH₃ | 334 (6.5 x 10⁴) | 388 | 0.41 | 4300 |
| 5e | -C₆H₃-3,5-(tBu)₂ | 318 (5.5 x 10⁴) | 372 | 0.40 | 4700 |
Photophysical data for a selection of substituted bis-imidazo[1,2-a]pyridine derivatives in CH₂Cl₂. Data sourced from nih.gov.
The data clearly illustrates that the introduction of electron-donating groups like diphenylamine (B1679370) (-NPh₂) leads to a significant red-shift in both absorption and emission, which is indicative of a more pronounced ICT character in the excited state. nih.gov Conversely, other alkyl and aryl substituents result in emission in the near-UV to blue region. nih.gov The Stokes shifts for these compounds are substantial, a desirable characteristic for many applications as it minimizes self-absorption. nih.gov The fluorescence quantum yields are generally high, indicating that these molecules are efficient emitters. nih.gov
In-Depth Computational Analysis of 5-(Chloromethyl)imidazo[1,2-a]pyridine Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the specific computational and theoretical investigation of the chemical compound This compound . While the broader class of imidazo[1,2-a]pyridine derivatives is a subject of considerable research interest due to its wide-ranging biological activities, detailed quantum chemical studies focusing specifically on the 5-(chloromethyl) substituted variant are not publicly documented. nih.govrsc.orgnih.govnih.govrsc.orgrsc.org
Numerous studies have successfully applied these computational methods to various other derivatives of the imidazo[1,2-a]pyridine and related scaffolds, yielding valuable data on their ground and excited state properties. nih.govscirp.orgresearchgate.netnih.gov For instance, DFT and TD-DFT calculations have been used to understand the geometries, electronic properties, and spectroscopic behaviors of different substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. nih.govresearchgate.netnih.gov These studies highlight how different substituent groups influence the electronic distribution, orbital energies, and potential reactivity of the core heterocyclic system. scirp.orgscirp.org
Despite the extensive research on the imidazo[1,2-a]pyridine family, the specific data required to populate a detailed computational analysis for this compound—including precise bond lengths, orbital energy values, electrostatic potential maps, and topological parameters—is not available. The generation of such scientifically accurate data would necessitate novel, dedicated research performing these quantum chemical calculations on the specified molecule.
Therefore, a comprehensive article structured around the detailed computational and theoretical investigations as specified cannot be generated at this time due to the absence of the required foundational research findings in the scientific literature.
Computational and Theoretical Investigations of 5 Chloromethyl Imidazo 1,2 a Pyridine
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Prediction of Electronic Transition Energies and Spectroscopic Properties
The photophysical properties of imidazo[1,2-a]pyridine (B132010) derivatives are of significant interest due to their applications in materials science and as fluorescent probes. ijrpr.com Computational methods, primarily TD-DFT, are instrumental in predicting their electronic absorption and emission spectra. These calculations can determine the energies of vertical electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved (e.g., π-π* or n-π* transitions).
For the imidazo[1,2-a]pyridine core, the electronic transitions are typically characterized by π-π* transitions within the bicyclic aromatic system. ijrpr.com The position and nature of substituents can significantly modulate these properties. A chloromethyl group at the 5-position is expected to have a nuanced effect. The chloro group is an electron-withdrawing group by induction but can be a weak π-donor due to its lone pairs. The methylene (B1212753) (-CH2-) spacer isolates the chlorine atom from the aromatic π-system to some extent.
Studies on related substituted imidazo[1,2-a]pyridines have shown that electron-donating groups generally lead to red-shifted (lower energy) absorption and emission, while electron-withdrawing groups can cause a blue or red shift depending on their position and the nature of the excited state. ijrpr.comnih.gov For instance, a computational study on various 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives demonstrated that substituents like -Cl, -CN, and -NO2 influence the electronic transitions and the resulting fluorescence. tandfonline.comfigshare.com
While specific data for 5-(chloromethyl)imidazo[1,2-a]pyridine is not available, a hypothetical TD-DFT calculation would likely predict the main absorption bands and their corresponding electronic transitions. The table below illustrates the kind of data that such a computational study would generate.
Table 1: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO (π-π) |
| S₀ → S₂ | 285 | 0.25 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | 250 | 0.10 | HOMO → LUMO+1 (π-π*) |
| Note: This table is illustrative and not based on published experimental or computational data for the specific compound. |
Investigation of Photophysical Mechanisms
Computational studies are crucial for elucidating complex photophysical mechanisms such as intersystem crossing (ISC) and excited-state intramolecular proton transfer (ESIPT).
Intersystem Crossing (ISC): This is a process where the molecule transitions from a singlet excited state (e.g., S₁) to a triplet excited state (e.g., T₁). The rate of ISC is influenced by the spin-orbit coupling between the involved states. The presence of a heavy atom like chlorine in this compound could potentially enhance spin-orbit coupling, thereby increasing the probability of ISC. This "heavy-atom effect" is a well-known phenomenon that can lead to phosphorescence or a decrease in fluorescence quantum yield. Computational models can calculate the spin-orbit coupling matrix elements to predict the likelihood of ISC.
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photochemical process that can occur in molecules containing both a proton-donating group and a proton-accepting group in close proximity. tandfonline.comfigshare.com A classic example in the imidazo[1,2-a]pyridine family is 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, where a proton can transfer from the hydroxyl group to the nitrogen of the imidazole (B134444) ring in the excited state. tandfonline.comfigshare.comresearchgate.net This leads to a large Stokes shift in the fluorescence spectrum.
For this compound, ESIPT is not an expected photophysical pathway as it lacks the necessary acidic proton donor in a suitable position to form an intramolecular hydrogen bond with a proton-accepting site. Therefore, its fluorescence is anticipated to be more conventional, originating from the initially excited state.
In Silico Modeling of Structure-Property Relationships and Reaction Mechanisms
In silico modeling encompasses a range of computational techniques used to understand how the structure of a molecule determines its properties and how chemical reactions proceed.
Structure-Property Relationships: For the imidazo[1,2-a]pyridine scaffold, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are often employed, particularly in drug discovery. nih.govresearchgate.netresearchgate.net These studies correlate structural features with biological activity. For instance, in silico studies on imidazo[1,2-a]pyridine derivatives as anti-tubercular agents have used 3D-QSAR to design new potent molecules. researchgate.net While not focused on this compound, these studies highlight the utility of computational models in predicting the properties of new derivatives. The electronic properties of the 5-(chloromethyl) substituent would be a key descriptor in any such model.
Reaction Mechanisms: Computational chemistry is also used to investigate the mechanisms of reactions that form the imidazo[1,2-a]pyridine ring system. researchgate.netresearchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This provides insight into the reaction kinetics and the factors that control product formation. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through various multicomponent reactions, and computational studies can help to elucidate the complex cascade of events. researchgate.net The reactivity of this compound in further synthetic transformations could also be modeled, for instance, by calculating the stability of potential carbocation intermediates formed by the loss of the chloride ion.
A theoretical investigation into N-acylhydrazone derivatives of imidazo[1,2-a]pyridine used DFT to analyze their stability and reactivity by examining frontier molecular orbitals (HOMO and LUMO) and other descriptors. scirp.orgscirp.org Such an analysis for this compound would involve calculating these electronic parameters to predict its reactivity towards electrophiles and nucleophiles.
Applications of 5 Chloromethyl Imidazo 1,2 a Pyridine in Diverse Chemical Domains
Role as a Key Intermediate in Fine Chemical and Agrochemical Synthesis
The imidazo[1,2-a]pyridine (B132010) scaffold is a significant structural motif in medicinal chemistry and drug discovery. organic-chemistry.orgsigmaaldrich.combeilstein-journals.org Consequently, 5-(Chloromethyl)imidazo[1,2-a]pyridine serves as a crucial building block for the synthesis of diverse and complex molecules in the realm of fine chemicals. Its utility is primarily derived from the reactive chloromethyl group, which can readily participate in various chemical transformations to introduce the imidazo[1,2-a]pyridine core into larger molecular frameworks.
In the context of agrochemical synthesis, the imidazo[1,2-a]pyridine structure has been identified as a promising scaffold for the development of new pest control agents. mdpi.com While specific examples detailing the direct use of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the known insecticidal and acaricidal activities of related compounds underscore the potential of this chemical class. mdpi.com The synthesis of trifluoromethylpyridines, a key component in many modern agrochemicals, often starts from chloromethylpyridine intermediates, highlighting the importance of this functional group in the synthesis of agriculturally relevant compounds. beilstein-journals.org
Furthermore, the versatility of the imidazo[1,2-a]pyridine scaffold is demonstrated in its use for creating peptidomimetics, where it is incorporated as a core structural element. rsc.org This underscores the role of substituted imidazo[1,2-a]pyridines, such as the 5-(chloromethyl) derivative, as foundational materials for constructing complex molecules with potential biological activities.
Contributions to Material Science and Polymer Chemistry
The unique photophysical properties of the imidazo[1,2-a]pyridine core, such as its strong fluorescence, make it an attractive component for advanced materials. nih.gov While direct applications of this compound in this domain are an emerging area of research, the broader class of imidazopyridine derivatives has shown significant promise.
Integration into Polymer Formulations for Enhanced Properties
The 5-(chloromethyl) group provides a convenient anchor point for incorporating the imidazo[1,2-a]pyridine moiety into polymer chains. This can be achieved through polymerization reactions where the chloromethyl group acts as a reactive site. The integration of such heterocyclic structures into polymers can impart desirable properties, including thermal stability, altered solubility, and novel electronic characteristics. For instance, organosilicon molecules derived from imidazo[1,2-a]pyridines have recognized applications in polymer science, suggesting a potential pathway for the use of this compound in creating new hybrid materials. rsc.org
Development of Optoelectronic Materials and Dyes
The inherent luminescence of the imidazo[1,2-a]pyridine scaffold is a key feature for its use in optoelectronic devices and as fluorescent dyes. nih.gov Derivatives of the related imidazo[1,5-a]pyridine (B1214698) have been successfully employed in the fabrication of white light-emitting diodes (WLEDs). rsc.org The development of coordination polymers incorporating imidazo[1,5-a]pyridine ligands further illustrates the potential of this heterocyclic system in creating functional materials. rsc.org The 5-(chloromethyl) derivative of imidazo[1,2-a]pyridine can serve as a precursor to synthesize more elaborate structures with tailored photophysical properties, making it a compound of interest for the development of new dyes and materials for optoelectronic applications.
Utility in Biochemical Research for Pathway Elucidation and Mechanistic Studies
Substituted imidazo[1,2-a]pyridines are widely used as tools in biochemical research to investigate and understand complex biological pathways. While specific studies focusing on this compound are limited, the broader family of compounds provides a clear indication of its potential utility.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of various enzymes and have been used to probe their functions. For example, imidazo[1,2-a]pyridine amides have been studied as inhibitors of the QcrB protein in Mycobacterium tuberculosis, which is involved in the electron transport chain. Additionally, certain imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest, making them useful for studying the mechanisms of cell proliferation. The ability to use this compound to synthesize a variety of derivatives allows for the creation of libraries of compounds that can be screened for their effects on specific biochemical pathways.
The related imidazo[1,5-a]pyridine scaffold has been used to create fluorescent probes for studying membrane dynamics, further highlighting the utility of these heterocyclic systems in biochemical research.
Application in the Design and Development of Diagnostic Agents
The fluorescent properties of the imidazo[1,2-a]pyridine core make it a valuable component in the design of diagnostic agents, particularly fluorescent probes for the detection of specific analytes. The 5-(chloromethyl) group is an ideal reactive handle for conjugating the imidazo[1,2-a]pyridine fluorophore to recognition moieties that can selectively bind to target molecules.
| Target Analyte | Sensor Type | Detection Principle | Reference |
| Fe³⁺ / Hg²⁺ | Fluorescent Probe | Turn-on/Turn-off Fluorescence | nih.gov |
| Zn²⁺ | Chemosensor | Fluorescence Enhancement |
Exploration in Sensor Technology and Anti-Counterfeiting Applications
The application of imidazo[1,2-a]pyridine derivatives extends to the broader field of sensor technology and has even found use in anti-counterfeiting measures. The development of fluorescent probes based on this scaffold for the detection of various ions and molecules is an active area of research. For example, imidazo[1,2-a]pyridine-based probes have been designed for the detection of nerve agent simulants.
In the realm of anti-counterfeiting, the unique fluorescent properties of these compounds are particularly valuable. Derivatives of the related imidazo[1,5-a]pyridine have been shown to be effective as fluorescent materials for anti-counterfeiting applications, where they can be incorporated into inks or materials to create security features that are invisible under normal light but become visible under UV light. rsc.org Given the shared core structure, it is plausible that this compound could be a precursor for developing similar advanced materials for security and anti-counterfeiting technologies.
| Application | Technology | Principle | Reference |
| Ion Sensing | Fluorescent Probes | Selective binding and fluorescence change | |
| Nerve Agent Detection | Fluorescent Probes | Chemical reaction and fluorescence quenching | |
| Anti-Counterfeiting | Fluorescent Dyes | UV-light activated fluorescence | rsc.org |
Future Research Trajectories and Emerging Opportunities
Advancements in Sustainable and Atom-Economical Synthetic Routes
The synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold is a well-explored area, but future research will increasingly prioritize methods that are both sustainable and atom-economical. rsc.org Traditional methods often rely on the condensation of 2-aminopyridines with α-haloketones, which may not align with modern green chemistry principles. acs.org Emerging opportunities lie in the development and optimization of catalytic and multicomponent reactions (MCRs) that reduce waste, minimize processing times, and utilize environmentally benign solvents like water. researchgate.netpharmtech.com
Key future directions include:
Metal-Free Catalysis: Expanding the use of catalyst-free or organocatalytic methods, such as those using iodine or operating under eco-friendly conditions, to construct the heterocyclic core. acs.orgnih.gov
C-H Functionalization: Developing direct C-H functionalization strategies to install the chloromethyl group or other functionalities onto a pre-formed imidazo[1,2-a]pyridine ring, bypassing the need for pre-functionalized starting materials. mdpi.com
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct complex derivatives related to 5-(Chloromethyl)imidazo[1,2-a]pyridine in a single, efficient step. pharmtech.com
Aqueous Micellar Catalysis: Utilizing aqueous surfactant solutions (e.g., sodium dodecyl sulfate (B86663) - SDS) to promote reactions, offering a green alternative to volatile organic solvents. acs.org
Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-a]pyridine Scaffolds
| Feature | Traditional Routes (e.g., Tschitschibabin) | Emerging Sustainable Routes |
|---|---|---|
| Starting Materials | 2-aminopyridines and α-halocarbonyls | 2-aminopyridines, aldehydes, alkynes, etc. |
| Catalysts | Often stoichiometric reagents or harsh conditions | Transition metals (Cu, Pd), iodine, organocatalysts, or catalyst-free |
| Solvents | Often high-boiling organic solvents (e.g., DMF) | Water, ethanol, or solvent-free conditions |
| Key Principles | Condensation and cyclization | MCRs, C-H activation, aerobic oxidation, domino reactions |
| Atom Economy | Moderate | High to excellent |
| Environmental Impact | Higher waste generation | Minimized waste, use of green solvents and catalysts |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The this compound molecule contains a versatile heterocyclic core and a reactive electrophilic side chain, presenting numerous opportunities for discovering novel reactivity. Future research will likely move beyond simple nucleophilic substitution at the chloromethyl group to explore more complex and unprecedented transformations.
Emerging areas of exploration include:
Radical-Mediated Functionalization: Utilizing the imidazo[1,2-a]pyridine core's ability to participate in radical reactions to introduce new functional groups at various positions, a strategy that has been successfully applied to other parts of the scaffold. rsc.org
Photocatalysis: Employing visible-light photoredox catalysis to enable novel transformations, such as the introduction of complex substituents or the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com
Dehydrogenative Coupling: Exploring anion-radical coupling reactions to create vertically-expanded, fused polycyclic systems from the imidazo[1,2-a]pyridine core, leading to novel materials with unique photophysical properties. rsc.org
Site-Selective Functionalization: Developing new catalytic systems that can override the inherent reactivity of the molecule and achieve selective functionalization at other positions (e.g., C3, C7, C8) on the ring, even in the presence of the reactive 5-chloromethyl group. rsc.org
Leveraging Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical entities. For a scaffold as promising as imidazo[1,2-a]pyridine, these computational tools offer a pathway to accelerate research significantly.
Future opportunities in this domain include:
Quantitative Structure-Activity Relationship (QSAR): Developing sophisticated QSAR models to correlate the structural features of this compound derivatives with their biological activities. youtube.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.
ADMET Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase, reducing late-stage failures. youtube.com
Generative AI for Molecular Design: Employing generative models to design entirely new molecules based on the this compound scaffold. youtube.com These models can be trained to optimize for multiple properties simultaneously, such as target affinity and synthetic accessibility.
Reaction Prediction and Synthesis Planning: Using AI to predict the outcomes of unknown chemical reactions and to devise the most efficient synthetic routes for target molecules, which is particularly useful for complex, multi-step functionalizations. youtube.com
Development of Novel Structure-Property Relationships for Targeted Chemical Functions
A deep understanding of how structural modifications influence chemical and biological properties is crucial for designing compounds with specific functions. While extensive structure-activity relationship (SAR) studies exist for the imidazo[1,2-a]pyridine class, future work can build upon this foundation to establish more nuanced structure-property relationships (SPRs).
Key research trajectories involve:
Targeted Inhibitor Design: Systematically modifying the substituents on the imidazo[1,2-a]pyridine ring to fine-tune binding affinity and selectivity for specific biological targets, such as protein kinases (e.g., VEGFR-2, c-Met) or the QcrB complex in Mycobacterium tuberculosis. nih.govnih.govwikipedia.org
Modulating Physicochemical Properties: Investigating how changes to the scaffold affect key drug-like properties. For example, studies have shown that substituting the 7-methyl with a 7-chloro group can alter antitubercular activity, while the introduction of polar groups can also impact potency. nih.gov
Functional Materials: Exploring how structural variations influence photophysical properties. Donor-π-acceptor molecules based on the related imidazo[1,5-a]pyridine (B1214698) scaffold have been developed as fluorophores for applications in OLEDs and chemical sensing, a path that could be explored for this compound derivatives. rsc.org
Table 2: Illustrative Structure-Property Relationships in Imidazo[1,2-a]pyridine Derivatives
| Structural Feature/Modification | Position(s) | Resulting Property/Activity | Reference |
|---|---|---|---|
| Carboxamide Moiety | C3 | Potent antitubercular activity (targeting QcrB) | nih.govnih.gov |
| Planar Aromatic Systems | C2, C6 | High DNA binding affinity | acs.org |
| Amine Headgroup | C2 | Interaction with hinge region of PDGFRβ kinase | nih.gov |
| Fluoroalkyl Groups | Various | Significant changes in physicochemical and biological properties | mdpi.com |
Integration with Advanced Manufacturing and Process Technologies
Translating laboratory-scale syntheses into viable industrial processes requires embracing advanced manufacturing technologies. The production of this compound and its derivatives could be made significantly more efficient, consistent, and scalable through the adoption of modern process technologies.
Future integration opportunities include:
Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors. numberanalytics.com This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, reduces waste, and can improve product yields and quality. numberanalytics.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically accelerate reaction times for the synthesis and functionalization of the imidazo[1,2-a]pyridine core, leading to faster process development. numberanalytics.com
Process Analytical Technology (PAT): Implementing real-time, in-line analytical techniques (e.g., IR, NMR, chromatography) to monitor and control the manufacturing process. numberanalytics.com PAT ensures consistent product quality and allows for immediate adjustments, optimizing the synthesis on the fly.
Table 3: Benefits of Advanced Manufacturing in Heterocyclic Chemistry
| Technology | Key Advantages | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, reduced waste. numberanalytics.comnumberanalytics.com | Enables safer handling of reactive intermediates and allows for seamless scale-up of production. |
| Microwave Synthesis | Rapid heating, reduced reaction times, improved yields. numberanalytics.com | Accelerates the discovery of new derivatives and optimizes synthetic steps. |
| Process Analytical Technology (PAT) | Real-time monitoring, process understanding, quality control. numberanalytics.com | Ensures high purity and consistent quality of the final product and intermediates. |
Q & A
Q. What are the common synthetic routes for preparing 5-(Chloromethyl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization or functionalization of preformed imidazo[1,2-a]pyridine scaffolds. For example:
- Chloroacetyl chloride treatment : Reacting imidazo[1,2-a]pyridine precursors with chloroacetyl chloride in glacial acetic acid at 60°C introduces the chloromethyl group. IR spectroscopy (C-Cl stretch at ~744 cm⁻¹) and mass spectrometry (m/z peaks corresponding to Cl isotopes) confirm successful synthesis .
- SRN1 reactions : Displacement reactions using nucleophiles (e.g., nitro derivatives) at the chloromethyl group under reductive conditions (e.g., DMSO, light irradiation) enable further functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C-Cl at 744 cm⁻¹) and confirms cyclization by monitoring the disappearance of NH/amine peaks .
- NMR spectroscopy : NMR reveals coupling constants and chemical shifts for aromatic protons, while NMR confirms carbon environments. For example, methylene protons adjacent to Cl appear as singlets at ~4.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 472 for Cl-containing derivatives) and isotopic patterns (e.g., M⁺ and M⁺+2 for Cl) validate molecular formulas .
Q. Which positions on the imidazo[1,2-a]pyridine scaffold are most reactive for functionalization?
- Methodological Answer : The C-3 position is highly reactive due to electron-rich aromaticity, enabling Friedel-Crafts acylation (e.g., AlCl3-catalyzed acetylation) . The chloromethyl group at C-5 allows nucleophilic substitution (e.g., SRN1 reactions with nitro derivatives) . Computational models (e.g., electrostatic potential maps) can predict reactivity trends for targeted functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during chloromethyl group introduction?
- Methodological Answer :
- Catalytic Lewis acids : Use AlCl3 (10 mol%) in one-pot reactions to enhance regioselectivity and reduce side reactions. Parallel synthesis libraries require homogeneous conditions to avoid mixtures .
- Solvent control : DMSO as a solvent/oxidant in sulfenylation reactions minimizes competing pathways. For example, iodine (20 mol%) in DMSO at 80°C improves yields of thioether-linked hybrids .
Q. What computational strategies aid in designing this compound derivatives for biological targets?
- Methodological Answer :
- Electrostatic potential maps (EPM) : Predict charge distribution to optimize substituent effects. For instance, methoxy groups at C-5 enhance CENP-E inhibition (IC50 = 3.6 nM) by modulating electron density .
- Ligand-receptor docking : Screen derivatives using validated GABA receptor models to prioritize candidates with strong binding affinities .
Q. How do radical-based functionalization strategies compare to metal-catalyzed methods for modifying the chloromethyl group?
- Methodological Answer :
- Radical reactions : Metal-free conditions (e.g., photocatalysis) enable C-H functionalization with broad substrate tolerance. For example, decarboxylative Petasis-like reactions rapidly access C-3 functionalized derivatives without stoichiometric oxidants .
- Metal catalysis : Cu-catalyzed three-component couplings (e.g., 2-aminopyridines + aldehydes + alkynes) offer regioselectivity but require inert atmospheres and multi-step optimization .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-validation : Combine X-ray crystallography (to confirm crystal packing via π-π interactions ) with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., chloromethyl group) to simplify splitting patterns in NMR .
Q. What strategies are effective for designing this compound derivatives with anti-inflammatory activity?
- Methodological Answer :
- Scaffold hybridization : Link the chloromethyl group to anti-inflammatory moieties (e.g., chromene) via regioselective sulfenylation. In vivo studies show reduced pro-fibrotic markers in murine models .
- Structure-activity relationship (SAR) : Modify substituents at C-3/C-5 to balance lipophilicity (LogP) and solubility, critical for bioavailability .
Q. How do substituents at C-3 and C-5 influence the photophysical properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
Q. What are the challenges in scaling up multi-component reactions for imidazo[1,2-a]pyridine functionalization?
- Methodological Answer :
- Byproduct management : Optimize stoichiometry (e.g., 1:1:1 for aldehydes/aminopyridines/alkynes) to avoid dimerization. Use flow chemistry to control exothermicity in large-scale Cu-catalyzed reactions .
- Purification : Employ chromatography-free protocols (e.g., precipitation in methanol/water) for halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
